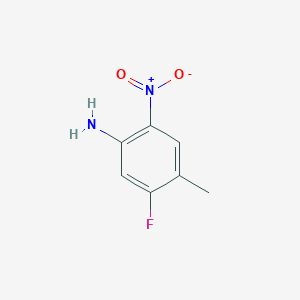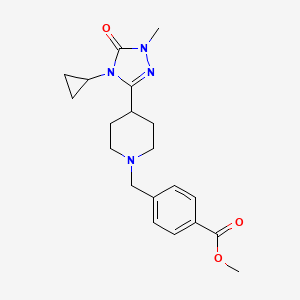
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its boronic ester group and a trifluoromethyl-substituted furan ring, which contribute to its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with a suitable boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: Reduction reactions can be used to convert the trifluoromethyl group to a less electronegative group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Boronic acids and their derivatives.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted furan derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane is employed in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the design of molecules that can interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with various biomolecules makes it a useful tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for use in various manufacturing processes.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Cross-Coupling Reactions: The boronic ester group targets transition metal catalysts, such as palladium, to form carbon-carbon bonds.
Biological Systems: The compound may target specific enzymes or receptors involved in various biological pathways.
類似化合物との比較
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which share the boronic ester group.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene, are structurally related.
Uniqueness: 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and a trifluoromethyl-substituted furan ring. This combination provides both chemical stability and reactivity, making it a versatile reagent in various applications.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)furan-2-yl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-9(2)10(3,4)18-12(17-9)8-6-5-7(16-8)11(13,14)15/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIIZYKCPVHTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2226354-39-6 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)furan-2-yl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2804959.png)
![(2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2804960.png)


![12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2804964.png)

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2804968.png)


![2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2804976.png)



![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)
